molecular formula C13H13FINO2 B6238514 tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate CAS No. 2408965-77-3

tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B6238514
CAS No.: 2408965-77-3
M. Wt: 361.15 g/mol
InChI Key: KPNYKELQODHZEF-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 4-position, and an iodine atom at the 3-position of the indole ring

Preparation Methods

The synthesis of tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the indole core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.

    Introduction of the iodine atom: The iodine atom can be introduced through electrophilic iodination using iodine or an iodine-containing reagent.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using a fluorinating agent such as Selectfluor.

    Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation and reduction reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines. Common oxidizing agents include potassium permanganate and common reducing agents include sodium borohydride.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Sonogashira coupling to form biaryl or alkyne-substituted indoles. These reactions typically require palladium catalysts and appropriate ligands.

Scientific Research Applications

tert-Butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate has several scientific research applications, including:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Chemical biology: The compound can be used as a probe to study biological processes involving indole derivatives.

    Material science: The compound can be used in the synthesis of organic materials with unique electronic or optical properties.

    Synthetic chemistry: The compound can be used as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for its target. The tert-butyl ester group can also affect the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

tert-Butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

    tert-Butyl 3-iodo-1H-indole-1-carboxylate: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    tert-Butyl 4-fluoro-1H-indole-1-carboxylate: Lacks the iodine atom, which can affect its ability to undergo substitution reactions.

    tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate: Contains a chlorine atom instead of a fluorine atom, which can affect its electronic properties and reactivity.

The unique combination of the fluorine and iodine atoms in this compound makes it a valuable compound for various research applications.

Properties

CAS No.

2408965-77-3

Molecular Formula

C13H13FINO2

Molecular Weight

361.15 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-iodoindole-1-carboxylate

InChI

InChI=1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3

InChI Key

KPNYKELQODHZEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2F)I

Purity

95

Origin of Product

United States

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